![molecular formula C18H21N3O3S2 B2530401 methyl 3-(4-amino-5-(azepane-1-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate CAS No. 946295-74-5](/img/structure/B2530401.png)
methyl 3-(4-amino-5-(azepane-1-carbonyl)-2-thioxothiazol-3(2H)-yl)benzoate
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Description
Synthesis Analysis
The synthesis of complex thiazole derivatives often involves multi-step reactions that can include the formation of thiazolinium salts, disulfides, and intramolecular electrophilic aromatic substitution. For instance, the synthesis of various N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline is achieved through a one-pot reaction that results in enantiopure compounds, indicating a chiral precursor in the form of 2-aminoalcohols . Additionally, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol leads to the formation of 5-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-2-yl)-2-thioxo-4-thiazolidones, which can undergo thermal cyclization and oxidation to yield dehydro-compounds . These methods demonstrate the complexity and versatility of thiazole chemistry in synthesizing biologically active molecules.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis. For example, a series of 3-[(4-amino-5-thioxo-1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one derivatives were synthesized and structurally confirmed using these methods . Similarly, the structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was elucidated using IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods, with theoretical calculations supporting the experimental data .
Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions. The addition of o-aminobenzenethiol to certain thiazolidones results in adducts that can dissociate or cyclize under specific conditions . Moreover, the synthesis of heterocyclic systems often involves the use of thiazole-containing reagents, such as methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, which can lead to the formation of various pyrimidinones and pyridazinones upon removal of the benzyloxycarbonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The spectroscopic properties, such as IR and Raman spectra, provide insights into the vibrational modes of the molecules . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also of interest as they can influence the reactivity and stability of the compounds . Additionally, the reactivity of thiazole derivatives with carbonyl compounds has been explored, leading to the formation of azine and "osazine" derivatives, which can be identified and measured using spectrophotometric assays .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Thiazolo-Fused Heterocycles : Kumar and Ila (2022) developed a novel approach for synthesizing thiazolo-fused six- and seven-membered nitrogen heterocycles, demonstrating the compound's role in facilitating the formation of complex heterocyclic systems. This process highlights its utility in creating novel structures potentially applicable in materials science and pharmaceutical chemistry Kumar & Ila, 2022.
Heterocyclic Systems Preparation : Selič, Grdadolnik, and Stanovnik (1997) utilized related compounds for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in synthesizing protected heterocycles, which are crucial intermediates in various chemical syntheses Selič, Grdadolnik, & Stanovnik, 1997.
Applications in Organic Chemistry
Novel Synthesis Approaches : The study by Paz et al. (1965) on carbonyl compounds with N-Methyl benzothiazolone hydrazone presents a foundational technique for identifying and measuring various carbonyl compounds. This method's sensitivity and accuracy contribute significantly to analytical chemistry, particularly in identifying complex organic molecules Paz et al., 1965.
Photocycloaddition Reactions : Nishio, Mori, Iida, and Hosomi (1994) explored the photocycloaddition of benzothiazole-2-thiones to alkenes, providing insights into novel photocycloaddition reactions that could be beneficial in designing and developing new materials with unique optical properties Nishio, Mori, Iida, & Hosomi, 1994.
Potential Materials Science Applications
- Fluorescence and Spectroscopic Properties : The creation of thiazolo-fused heterocycles with fluorescence properties, as detailed by Kumar and Ila (2022), suggests potential applications in materials science, particularly in the development of fluorescent materials for sensing, imaging, and electronic devices Kumar & Ila, 2022.
properties
IUPAC Name |
methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-17(23)12-7-6-8-13(11-12)21-15(19)14(26-18(21)25)16(22)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRTZWKORQGVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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